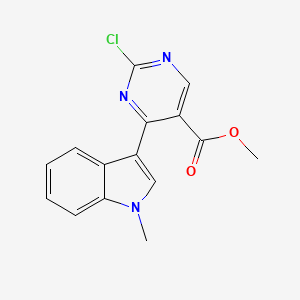
Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-(1H-indol-3-yl)pyrimidine-5-carboxylate: Lacks the methyl group on the indole moiety.
Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxamide: Contains a carboxamide group instead of a carboxylate group.
Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)quinoline-5-carboxylate: Contains a quinoline ring instead of a pyrimidine ring.
Uniqueness
Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the combination of indole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate (CAS No. 1847463-26-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antiviral, and other pharmacological effects, supported by relevant data tables and research findings.
- Molecular Formula : C₁₅H₁₂ClN₃O₂
- Molecular Weight : 301.73 g/mol
- Structure : The compound features a pyrimidine core substituted with a chloro group and an indole moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. This compound has shown promising results in various cancer cell lines.
Table 1: Anticancer Activity Data
The compound exhibited an IC₅₀ value of 29.1 µM against MDA-MB453 cells and a lower IC₅₀ of 15.3 µM against MCF-7 cells, indicating its effectiveness in inhibiting cancer cell proliferation.
Antiviral Activity
Pyrimidine derivatives have also been investigated for their antiviral properties. The compound has shown efficacy against various viruses, which is critical in the context of emerging viral infections.
Table 2: Antiviral Activity Data
The data indicates that this compound has effective antiviral properties with EC₅₀ values of 2.4 µM against Zika virus and 1.4 µM against Dengue virus.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. The presence of the indole moiety and chloro substitution at specific positions significantly influences the biological efficacy of this compound.
Key Findings:
- Indole Substitution : Enhances anticancer activity.
- Chloro Group : Increases antiviral potency.
- Pyrimidine Core : Essential for both anticancer and antiviral activities.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines :
- Antiviral Efficacy Assessment :
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
methyl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H12ClN3O2/c1-19-8-11(9-5-3-4-6-12(9)19)13-10(14(20)21-2)7-17-15(16)18-13/h3-8H,1-2H3 |
InChI Key |
RKZJLEMCHDTDCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















